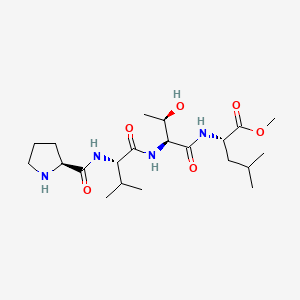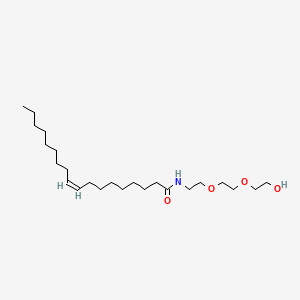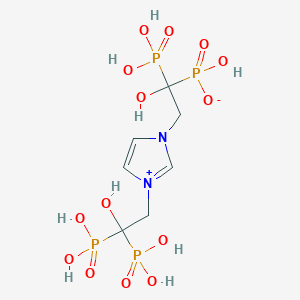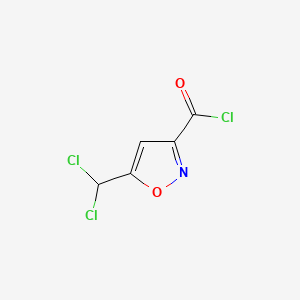
3-Fluoroaniline-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroaniline-d5 is a biochemical used for proteomics research . Its molecular formula is C6HD5FN and its molecular weight is 116.15 .
Synthesis Analysis
The synthesis of anilines, including 3-Fluoroaniline-d5, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoroaniline-d5 include a molecular weight of 116.15 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Biodegradation of Fluoroanilines
- Degradation by Rhizobium sp. : A study on the degradation of 3-fluoroaniline by a bacterial strain identified as Rhizobium sp. JF-3 revealed its ability to degrade 3-fluoroaniline as the sole source of carbon and energy. This strain demonstrated a significant degradation rate, indicating the potential for bioremediation applications in treating fluoroaniline-contaminated environments (Zhao et al., 2019).
Metabolism and Toxicity Assessment
- Metabolic Fate of Fluoroanilines : Research involving the metabolic fate of related compounds, such as 3-chloro-4-fluoroaniline, through advanced analytical techniques (e.g., HPLC-MS/MS, HPLC-ICPMS) underscores the broader interest in understanding how fluoroanilines and their derivatives are processed biologically. These studies contribute to assessing environmental and biological impacts of fluoroaniline compounds (Duckett et al., 2006).
Photocatalytic Degradation Studies
- Photocatalytic Degradation on Anatase TiO2 : An investigation into the adsorption and photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101) surfaces using synchrotron radiation photoelectron spectroscopy and near-edge X-ray absorption fine structure techniques. This study offers insights into the mechanisms of photocatalytic degradation, which could be applied to environmental cleanup efforts (Jackman & Thomas, 2014).
Advanced Material and Chemical Synthesis
- Fluorescent Probes and Dyes : Diketopyrrolopyrrole-based fluorescent probes, demonstrating the utility of fluoroaniline derivatives in the development of advanced fluorescent materials for biological and chemical applications. Such materials can be crucial in imaging, sensing, and diagnostics (Kaur & Choi, 2015).
Energy Treatment Studies
- Biofield Energy Treatment on Chemical Properties : A unique study explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, suggesting alternative methodologies for modulating chemical properties of compounds for various applications (Trivedi et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
A similar compound, 3,5-difluoroaniline, has been reported to interact with lysozyme in enterobacteria phage t4
Biochemical Pathways
JF-3 suggests an unconventional pathway for 3-fluoroaniline metabolism that involves conversion to 3-aminophenol and resorcinol by monooxygenase, and which is subsequently metabolized via the ortho-cleavage pathway
Result of Action
3-fluoroaniline is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various pharmaceutical compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Stable isotope-labeled compounds like 3-Fluoroaniline-d5 are often used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-Fluoroaniline-d5 involves the conversion of a starting material into the desired product through a series of chemical reactions. The synthesis pathway should be designed in a way that maximizes yield, minimizes waste, and ensures safety. One approach to synthesizing 3-Fluoroaniline-d5 involves the introduction of deuterium into 3-Fluoroaniline through a deuterium exchange reaction.", "Starting Materials": [ "3-Fluoroaniline", "Deuterium oxide (D2O)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve 3-Fluoroaniline in D2O and heat the mixture at 80°C for several hours to allow for deuterium exchange to occur.", "Step 2: Cool the reaction mixture and extract the product using a suitable organic solvent.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-Fluoroaniline-d5 as a colorless liquid.", "Step 4: Purify the product using column chromatography or recrystallization." ] } | |
Numéro CAS |
1398065-56-9 |
Formule moléculaire |
C6H6FN |
Poids moléculaire |
116.15 |
Nom IUPAC |
N,N,2,4,6-pentadeuterio-3-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2 |
Clé InChI |
QZVQQUVWFIZUBQ-TZVKMIMGSA-N |
SMILES |
C1=CC(=CC(=C1)F)N |
Synonymes |
3-Fluoro-benzenamine-d5; m-Fluoro-aniline-d5; 1-Amino-3-fluorobenzene-d5; 3-Fluorobenzenamine-d5; 3-Fluorophenylamine-d5; 4-Amino-2-fluorobenzene-d5; NSC 10300-d5; m-Fluoroaniline-d5; m-Fluorophenylamine-d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)


![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)


![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)